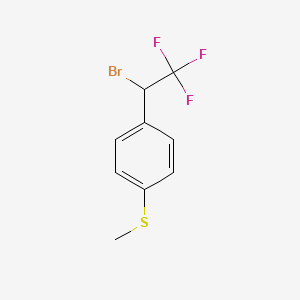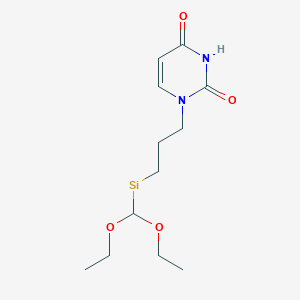
Methyl 2,4,4,4-tetrabromo-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4,4,4-tetrabromo-2-methylbutanoate is an organic compound characterized by the presence of multiple bromine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,4,4-tetrabromo-2-methylbutanoate typically involves the bromination of methyl 2-methylbutanoate. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the molecule. The process may involve the use of bromine or bromine-containing reagents in the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,4,4,4-tetrabromo-2-methylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield methyl 2-iodo-4,4,4-tribromo-2-methylbutanoate, while reduction can produce methyl 2,4,4-tribromo-2-methylbutanoate.
Aplicaciones Científicas De Investigación
Methyl 2,4,4,4-tetrabromo-2-methylbutanoate has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants and other brominated compounds.
Mecanismo De Acción
The mechanism of action of Methyl 2,4,4,4-tetrabromo-2-methylbutanoate involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various chemical transformations. The pathways involved depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-bromo-4,4,4-trichloro-2-methylbutanoate
- Methyl 2,4,4,4-tetrachloro-2-methylbutanoate
- Methyl 2,4,4,4-tetrabromo-2-ethylbutanoate
Uniqueness
Methyl 2,4,4,4-tetrabromo-2-methylbutanoate is unique due to the presence of four bromine atoms, which impart distinct chemical properties compared to its analogs with fewer bromine atoms or different halogens
Propiedades
| 118373-88-9 | |
Fórmula molecular |
C6H8Br4O2 |
Peso molecular |
431.74 g/mol |
Nombre IUPAC |
methyl 2,4,4,4-tetrabromo-2-methylbutanoate |
InChI |
InChI=1S/C6H8Br4O2/c1-5(7,4(11)12-2)3-6(8,9)10/h3H2,1-2H3 |
Clave InChI |
RPQONZALAZLKIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(Br)(Br)Br)(C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)


![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)
![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)
